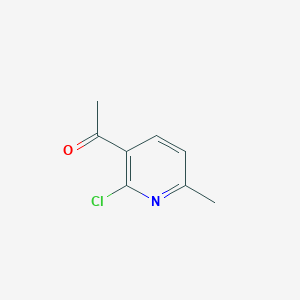

1-(2-Chloro-6-methylpyridin-3-YL)ethanone

Overview

Description

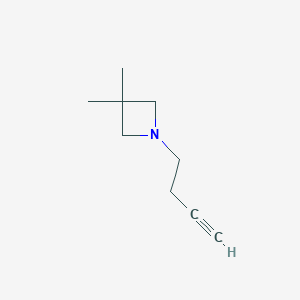

1-(2-Chloro-6-methylpyridin-3-yl)ethanone, also known as Ethanone, 1-(2-chloro-6-methyl-3-pyridinyl)-, is a chemical compound with the molecular formula C8H8ClNO . It has a molecular weight of 169.61 . It is typically stored at room temperature and is a liquid in its physical form .

Molecular Structure Analysis

The InChI code for 1-(2-Chloro-6-methylpyridin-3-YL)ethanone is 1S/C8H8ClNO/c1-5-3-4-7(6(2)11)8(9)10-5/h3-4H,1-2H3 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis

The exact chemical reactions involving 1-(2-Chloro-6-methylpyridin-3-YL)ethanone are not specified in the search results. For a detailed analysis of the chemical reactions, it would be best to refer to peer-reviewed papers or technical documents .Physical And Chemical Properties Analysis

1-(2-Chloro-6-methylpyridin-3-YL)ethanone is a liquid at room temperature . It has a molecular weight of 169.61 .Scientific Research Applications

Occupational Health Effects of Chlorinated Solvents

Occupational exposure to chlorinated aliphatic solvents, including compounds similar to 1-(2-Chloro-6-methylpyridin-3-YL)ethanone, has been associated with various adverse health effects. These effects span across the central nervous system, reproductive system, liver, kidneys, and may also include carcinogenicity. Studies emphasize the need for definitive prospective biomarker studies to accurately assess the impact of such compounds on health. The article by Ruder (2006) provides a comprehensive review of occupational epidemiology literature on widely used chlorinated solvents and discusses the implications for worker health (Ruder, 2006).

Neurodevelopmental Effects of Chlorpyrifos

Although not directly about 1-(2-Chloro-6-methylpyridin-3-YL)ethanone, Eaton et al. (2008) discuss the controversial potential for chlorpyrifos, a structurally related compound, to induce neurodevelopmental effects at low doses. This review critically examines the association between chlorpyrifos exposure and neurodevelopmental outcomes, highlighting the complexities and gaps in current understanding (Eaton et al., 2008).

Electrochemical Surface Finishing and Energy Storage

Tsuda, Stafford, and Hussey (2017) explore the progress in electrochemical technology using Lewis acidic haloaluminate room-temperature ionic liquids (RTILs), a field potentially relevant to the chemistry of 1-(2-Chloro-6-methylpyridin-3-YL)ethanone. The article reviews applications in electroplating and energy storage, indicating that advancements in handling haloaluminate RTILs could provide new insights into related compounds (Tsuda, Stafford, & Hussey, 2017).

Applications of Redox Mediators in Organic Pollutant Treatment

Husain and Husain (2007) discuss the use of redox mediators in the treatment of organic pollutants via enzymatic methods, a field of study that may have implications for the biodegradation or transformation of compounds like 1-(2-Chloro-6-methylpyridin-3-YL)ethanone. This review sheds light on how redox mediators can enhance the efficiency of degradation of recalcitrant compounds, offering insights into potential environmental applications (Husain & Husain, 2007).

Mechanism of Action

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking, or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

properties

IUPAC Name |

1-(2-chloro-6-methylpyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5-3-4-7(6(2)11)8(9)10-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMWLYUKXRLPJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloro-6-methylpyridin-3-YL)ethanone | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

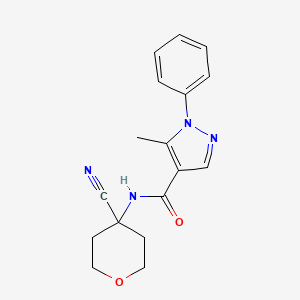

![4-Chloro-2-[(4-methylpiperidin-1-yl)methyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2415035.png)

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethylphenyl)amino)-N-(2-methoxyphenyl)acetamide](/img/structure/B2415039.png)

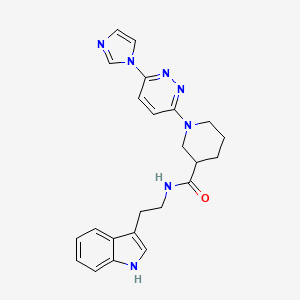

![6-(3-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2415041.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4(1H)-pyridinone O-(4-chlorobenzyl)oxime](/img/structure/B2415042.png)

methanone](/img/structure/B2415047.png)

![[6-(2-Ethoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2415054.png)